Basic Brown 17

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

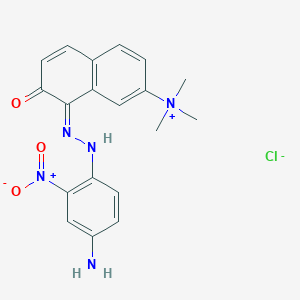

Basic Brown 17, also known as C.I. 21000, is a monoazo dye commonly used in the cosmetic industry, particularly in hair dye products. It is characterized by its dark brown color and is known for its ability to function as a direct, non-oxidative hair dye .

Applications De Recherche Scientifique

Basic Brown 17 has several applications in scientific research:

Chemistry: It is used as a model compound in studies of azo dye chemistry and reaction mechanisms.

Biology: The compound is employed in staining techniques for biological specimens.

Medicine: Research into the potential toxicological effects of this compound has implications for its safety in cosmetic products.

Mécanisme D'action

Target of Action

Basic Brown 17 is primarily used as a non-oxidative hair dye . Its primary target is the hair shaft, where it imparts color by penetrating the hair cuticles and depositing color .

Mode of Action

As a direct, non-oxidative hair dye, this compound works by depositing color directly onto the hair shaft . The dye molecules are small enough to penetrate the hair cuticle and enter the hair shaft, where they interact with the hair’s natural pigment to change its color .

Biochemical Pathways

It is known that the dye interacts with the hair’s natural pigment to alter its color

Pharmacokinetics

Instead, the dye gradually fades over time due to washing and exposure to environmental factors .

Result of Action

The primary result of this compound’s action is a change in hair color . The dye penetrates the hair shaft and alters the hair’s natural pigment, resulting in a new color that can range from subtle to dramatic, depending on the concentration of the dye and the original hair color .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the dye’s efficacy and stability can be affected by the pH of the hair product it is used in, the temperature at which the dye is applied, and the duration of application . Additionally, external factors such as sunlight, heat styling, and frequent washing can cause the dye to fade more quickly .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Basic Brown 17 typically involves the diazotization of 2-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a dark brown fine powder with a molecular weight of 401.85 (as the chloride) .

Analyse Des Réactions Chimiques

Types of Reactions: Basic Brown 17 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the dye’s properties.

Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Substitution reactions typically involve electrophilic reagents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .

Comparaison Avec Des Composés Similaires

Basic Red 118: A similar monoazo dye with a red hue, often used in combination with Basic Brown 17 to achieve different shades.

2-nitrobenzene-1,4-diamine: An impurity found in this compound, which can also function as a dye.

7-hydroxy-N,N,N-trimethylnaphthalene-2-aminium chloride: Another related compound with similar applications.

Uniqueness: this compound is unique due to its specific molecular structure, which provides a distinct dark brown color. Its ability to function as a direct, non-oxidative hair dye sets it apart from other dyes that require oxidative conditions for color development .

Propriétés

Numéro CAS |

68391-32-2 |

|---|---|

Formule moléculaire |

C19H20N5O3.Cl C19H20ClN5O3 |

Poids moléculaire |

401.8 g/mol |

Nom IUPAC |

[8-[(4-amino-3-nitrophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride |

InChI |

InChI=1S/C19H19N5O3.ClH/c1-24(2,3)14-7-4-12-5-9-18(25)19(15(12)11-14)22-21-13-6-8-16(20)17(10-13)23(26)27;/h4-11H,1-3H3,(H2-,20,21,22,25);1H |

Clé InChI |

CMPPYVDBIJWGCB-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=O)C2=NNC3=C(C=C(C=C3)N)[N+](=O)[O-].[Cl-] |

SMILES isomérique |

C[N+](C)(C)C1=CC\2=C(C=C1)C=CC(=O)/C2=N/NC3=C(C=C(C=C3)N)[N+](=O)[O-].[Cl-] |

SMILES canonique |

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC(=C(C=C3)N)[N+](=O)[O-])O.[Cl-] |

Synonymes |

basic brown 17; 8-[(4-Amino-3-nitrophenyl)azo]-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium Chloride; 8-[2-(4-Amino-3-nitrophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium Chloride; _x000B_ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Basic Brown 17 be detected in real-world samples, and how sensitive is the detection method?

A1: Yes, this compound can be effectively detected in real-world samples. Research has demonstrated its detection in tap water samples using electrochemical sensing with TiO2 nanotubular array electrodes []. This method exhibited a detection limit of 1.3×10−7 mol L−1, highlighting its sensitivity for monitoring this hair dye in environmental samples [].

Q2: Does the presence of other hair dyes interfere with the detection of this compound?

A2: Importantly, the performance of the detection system remained unaffected by other hair dyes, ensuring accurate and specific detection of this compound []. This finding is crucial for real-world applications where multiple dyes might be present.

Q3: What is the potential of this compound to permeate the skin?

A3: Research using excised pig skin, a model recommended for percutaneous penetration studies by the SCCNFP and OECD [], reveals insights into this compound's bioavailability. This in vitro method demonstrated that this compound, particularly when formulated in a standard hair dye solution, shows a quantifiable degree of bioavailability []. This suggests a potential for skin absorption, highlighting the importance of safety evaluations for this hair dye.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.